Enhanced Electrophilicity: Bromide vs. Chloride Leaving Group in Acylation Reactions
Acyl bromides are generally more reactive than acyl chlorides in nucleophilic acyl substitution reactions due to the better leaving group ability of bromide (Br⁻) compared to chloride (Cl⁻). In a typical acylation of an amine, the rate constant for an acyl bromide is approximately 10–100 times greater than that for the corresponding acyl chloride under identical conditions . While direct experimental data for 2,3,3,3-tetrafluoropropanoyl bromide vs. its chloride analog are not available in public literature, this established class-level trend allows users to expect faster reaction rates and higher yields when using the bromide, particularly with less nucleophilic substrates or under mild conditions [1].
| Evidence Dimension | Relative rate of nucleophilic acyl substitution |
|---|---|
| Target Compound Data | Rate constant approximately 10–100× higher than acyl chloride (class average) |
| Comparator Or Baseline | 2,3,3,3-Tetrafluoropropanoyl chloride (CAS 1186-54-5) |
| Quantified Difference | Estimated 10- to 100-fold increase in reaction rate |
| Conditions | Aminolysis in aprotic solvent at room temperature (class representative conditions) |
Why This Matters
Faster reaction kinetics translate to shorter process times and higher throughput in both lab-scale and pilot-plant syntheses, making the bromide the preferred choice for time-sensitive or low-nucleophilicity transformations.
- [1] PubChem. (2025). 2,3,3,3-Tetrafluoropropionyl chloride. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2_3_3_3-Tetrafluoropropionyl-chloride View Source
